molecular formula C6H15ClN2 B2813846 ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride CAS No. 2138103-93-0

((3-Methylcyclobutyl)methyl)hydrazine hydrochloride

Cat. No.: B2813846
CAS No.: 2138103-93-0
M. Wt: 150.65
InChI Key: NOOVEDHMZPDNGA-UHFFFAOYSA-N
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Description

((3-Methylcyclobutyl)methyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H14N2·HCl It is a derivative of hydrazine, featuring a cyclobutyl ring substituted with a methyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride typically involves the reaction of 3-methylcyclobutylmethyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting hydrazine derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

((3-Methylcyclobutyl)methyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

((3-Methylcyclobutyl)methyl)hydrazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((3-Methylcyclobutyl)methyl)hydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutylmethylhydrazine hydrochloride
  • Methylcyclobutylhydrazine hydrochloride
  • Cyclobutylhydrazine hydrochloride

Uniqueness

((3-Methylcyclobutyl)methyl)hydrazine hydrochloride is unique due to the presence of the methyl group on the cyclobutyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

(3-methylcyclobutyl)methylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-5-2-6(3-5)4-8-7;/h5-6,8H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOVEDHMZPDNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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